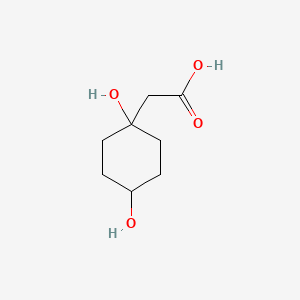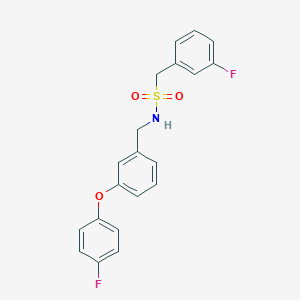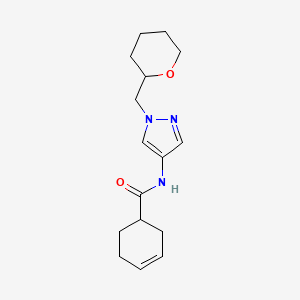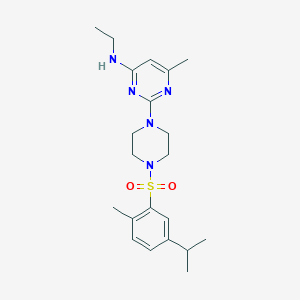
2-(1,4-Dihydroxycyclohexyl)acetic acid
説明
2-(1,4-Dihydroxycyclohexyl)acetic acid, also known as dihydrocaffeic acid (DHCA), is a naturally occurring compound. It has a molecular formula of C8H14O4, an average mass of 174.194 Da, and a monoisotopic mass of 174.089203 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h6,9,12H,1-5H2,(H,10,11). This code provides a specific representation of the molecule’s structure .Physical And Chemical Properties Analysis
This compound is a powder with a purity of 95%. It should be stored at a temperature of 4 degrees Celsius .科学的研究の応用
Biotechnological Production and Applications
Hydroxycarboxylic acids, such as lactic acid, have significant biotechnological applications, primarily in the production of biodegradable polymers and as feedstocks for green chemistry. Lactic acid, for example, can be transformed into valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through both chemical and biotechnological routes. These applications underscore the potential utility of 2-(1,4-Dihydroxycyclohexyl)acetic acid in similar contexts, emphasizing its relevance in the synthesis of biodegradable materials and as a precursor for various biochemicals (Gao, Ma, & Xu, 2011).
Environmental and Water Treatment Applications
In environmental science and engineering, acetic acid and its derivatives play crucial roles in the treatment of wastewater and as disinfectants. The efficacy of peracetic acid in wastewater disinfection, for example, highlights the potential for related hydroxycarboxylic acids in environmental management. Peracetic acid's effectiveness against a broad spectrum of microorganisms, coupled with its environmental benefits such as the absence of persistent toxic residuals, points to a promising area of application for 2-(1,4-Dihydroxyclohexyl)acetic acid in similar environmental or wastewater treatment processes (Kitis, 2004).
Advanced Oxidation Processes
The role of hydroxycarboxylic acids in advanced oxidation processes (AOPs) for the degradation of pollutants like acetaminophen in water underscores their importance in environmental chemistry. These processes, which lead to the generation of various by-products and require detailed understanding for effective pollutant removal, illustrate the complex interactions hydroxycarboxylic acids can have in chemical reactions and their potential utility in environmental remediation efforts (Qutob et al., 2022).
Chemical Synthesis and Industry Applications
In the chemical industry, hydroxycarboxylic acids are used in various synthesis and manufacturing processes. For instance, their use in producing polymeric membranes for pervaporation separation processes highlights their utility in industrial separations and chemical processing. The separation of water-acetic acid mixtures through pervaporation demonstrates the importance of hydroxycarboxylic acids in enhancing the efficiency and environmental sustainability of chemical manufacturing processes (Aminabhavi & Toti, 2003).
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-(1,4-dihydroxycyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h6,9,12H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDVONJKFJRQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2810488.png)
![4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol](/img/structure/B2810490.png)
![2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2810493.png)
![3-[[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2810494.png)

![N-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)prop-2-enamide](/img/structure/B2810496.png)


![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide](/img/structure/B2810501.png)

![3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2810505.png)
![N-(3-(1H-pyrrol-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2810507.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2810511.png)